molecular formula C11H16N2 B1588410 (R)-(-)-2-(Anilinomethyl)pyrrolidine CAS No. 68295-45-4

(R)-(-)-2-(Anilinomethyl)pyrrolidine

Cat. No. B1588410
CAS RN: 68295-45-4
M. Wt: 176.26 g/mol
InChI Key: MCHWKJRTMPIHRA-LLVKDONJSA-N
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Description

(R)-(-)-2-(Anilinomethyl)pyrrolidine, also known as AMP, is a chiral compound that has been widely used in scientific research due to its unique chemical and biological properties. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis and Chemical Properties

The synthetic pathways and chemical properties of (R)-(-)-2-(Anilinomethyl)pyrrolidine and its derivatives have been extensively studied. For example, (S)-2-(anilinomethyl)pyrrolidine was effectively synthesized from L-glutamic acid via a series of reactions including pyrroglumatic acid through lactam cyclization and aniline amidation, demonstrating the compound's potential for facile synthesis and application in chiral chemistry (Q. Ling-bo, 2011). Additionally, the palladium-catalyzed asymmetric allylation and complex formation involving P,N-bidentate derivatives of (S)-2-(anilinomethyl)pyrrolidine has been explored, indicating its utility in the synthesis of chiral methyl 2-phenyl-2-(2-phenyl-o-carboranyl-1)pent-4-enoate, which has implications for medicinal chemistry and catalysis (O. Bondarev et al., 2002).

Materials Science and Electrochemistry

In the realm of materials science and electrochemistry, polyaniline and polypyrrole have been studied for their conductive properties and potential applications in electronic devices. These materials, synthesized from aniline and pyrrolidine derivatives, show significant promise in the development of high-performance electrode materials for supercapacitors, underscoring the role of this compound derivatives in advancing energy storage technologies (N. V. Blinova et al., 2007; Banglei Liang et al., 2015).

Catalysis and Chemical Transformations

The compound and its derivatives have been applied in catalysis, demonstrating the utility of this compound in enhancing reaction efficiencies and selectivities. For instance, rhodium-catalyzed asymmetric olefin hydrogenation has employed aniline- and pyridine-derived chiral phosphites, showcasing the compound's relevance in producing enantioselective outcomes in chemical synthesis, which is crucial for the pharmaceutical industry (K. Vallianatou et al., 2013).

Molecular Design and Drug Discovery

In drug discovery, this compound derivatives have been explored for their potential as ligands and inhibitors in the development of new therapeutics. These studies highlight the compound's applicability in the design of novel molecules with specific biological activities, such as GPR40 agonists for the potential treatment of type 2 diabetes, demonstrating the compound's significance in medicinal chemistry (E. A. Jurica et al., 2017).

properties

IUPAC Name

N-[[(2R)-pyrrolidin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWKJRTMPIHRA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426196
Record name N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68295-45-4
Record name N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-(Anilinomethyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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